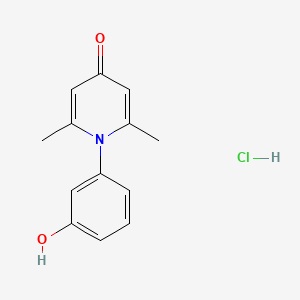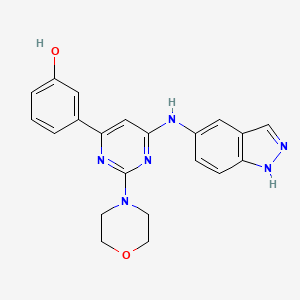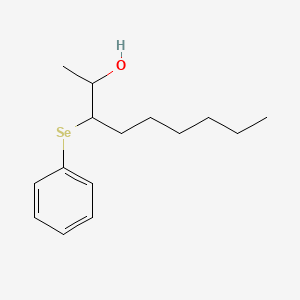
3-(Phenylselanyl)nonan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylselanyl)nonan-2-OL is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a nonanol backbone. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)nonan-2-OL typically involves the reaction of nonanol derivatives with phenylselanyl reagents. One common method is the nucleophilic substitution reaction where a nonanol derivative reacts with diphenyl diselenide in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylselanyl)nonan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted nonanol derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylselanyl)nonan-2-OL has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Phenylselanyl)nonan-2-OL involves its interaction with biological molecules through the selenium atom. The compound can mimic the activity of the antioxidant enzyme glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This activity is mediated through the formation of selenenic acid intermediates, which are subsequently reduced back to the selenol form by thiols .
Comparación Con Compuestos Similares
Similar Compounds
3-Selenylindoles: These compounds also contain selenium and exhibit similar biological activities, such as anticancer and antioxidant properties.
Phenylselenides: These compounds share the phenylselanyl group and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(Phenylselanyl)nonan-2-OL is unique due to its specific nonanol backbone, which imparts distinct chemical and physical properties compared to other selenium-containing compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
834882-59-6 |
|---|---|
Fórmula molecular |
C15H24OSe |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3 |
Clave InChI |
OKNNBCXIRUYEER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
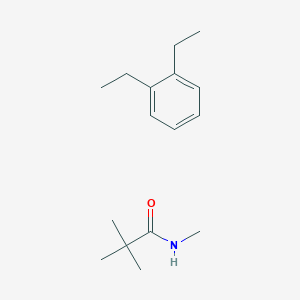
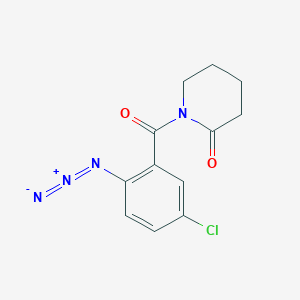
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
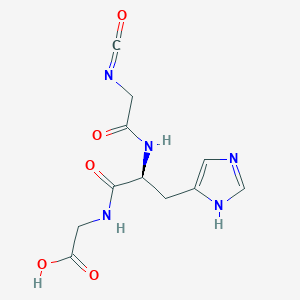
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
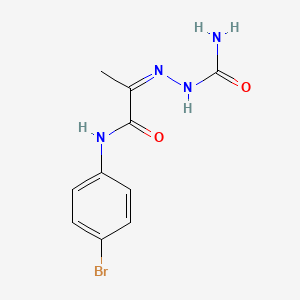
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
